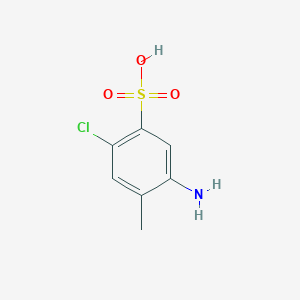

5-Amino-2-chloro-4-methylbenzenesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2-chloro-4-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H8ClNO3S. It is a derivative of benzenesulfonic acid, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of dyes and pigments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-4-methylbenzenesulfonic acid typically involves the nitration of 3-chloro-4-methylbenzenesulfonic acid, followed by reduction. The process can be summarized as follows:

Nitration: 3-Chloro-4-methylbenzenesulfonic acid is nitrated using nitric acid at temperatures below 30°C. The reaction is carried out for approximately 3 hours.

Reduction: The resulting 2-nitro-5-chloro-4-methylbenzenesulfonic acid is then reduced using acetic acid and iron powder under boiling conditions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and reduction, followed by filtration and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-chloro-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can be used in diazo coupling reactions to form azo dyes.

Common Reagents and Conditions

Nitration: Nitric acid is used for nitration.

Reduction: Acetic acid and iron powder are common reagents for reduction.

Major Products Formed

Applications De Recherche Scientifique

5-Amino-2-chloro-4-methylbenzenesulfonic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound is studied for its potential biological activities.

Medicine: Research is ongoing to explore its potential medicinal properties.

Industry: It is used in the production of dyes and pigments for various industrial applications.

Mécanisme D'action

The mechanism of action of 5-Amino-2-chloro-4-methylbenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-5-chloro-4-methylbenzenesulfonic acid

- 2-Amino-4-chloro-5-methylbenzenesulfonic acid

Uniqueness

5-Amino-2-chloro-4-methylbenzenesulfonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable as an intermediate in the synthesis of specific dyes and pigments .

Activité Biologique

5-Amino-2-chloro-4-methylbenzenesulfonic acid, with the molecular formula C7H8ClNO3S, is an organic compound belonging to the class of benzenesulfonic acids. This compound has garnered attention for its potential biological activities, particularly in the fields of chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group (-NH2), a chlorine atom (-Cl), and a methyl group (-CH3) attached to a benzene ring, which contributes to its chemical reactivity and biological interactions. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its functional groups:

- Amino Group : Capable of forming hydrogen bonds, which can facilitate interactions with various biomolecules.

- Chlorine Atom : Engages in halogen bonding, potentially enhancing the compound's reactivity towards biological targets.

These interactions may influence the compound's ability to affect enzymatic activities and cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism involves disrupting bacterial cell membranes and inhibiting cellular functions.

Biodegradation Studies

In environmental studies, the biodegradation potential of this compound was assessed using microbial strains such as Pseudomonas fluorescens. Results indicated a low biodegradation rate under aerobic conditions compared to other organic compounds like phenol and salicylic acid . This suggests that while it may not readily degrade in certain environments, it poses less risk for rapid environmental breakdown.

Synthesis and Applications

This compound is often synthesized as an intermediate in dye production. Its ability to undergo electrophilic substitution reactions makes it valuable in creating azo dyes. The following table summarizes key findings from various studies:

Toxicological Assessments

Toxicological studies have indicated potential health risks associated with exposure to this compound. Ingestion has been linked to methaemoglobinaemia and other gastrointestinal disorders . Such findings underscore the need for careful handling and usage guidelines in industrial applications.

Propriétés

IUPAC Name |

5-amino-2-chloro-4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKLFVCDERLWCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)S(=O)(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565508 |

Source

|

| Record name | 5-Amino-2-chloro-4-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83543-94-6 |

Source

|

| Record name | 5-Amino-2-chloro-4-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.